molecular formula C8H4BrNO3 B3339109 3-Bromo-2-nitrobenzofuran CAS No. 65847-81-6

3-Bromo-2-nitrobenzofuran

Cat. No.: B3339109
CAS No.: 65847-81-6
M. Wt: 242.03 g/mol
InChI Key: QFZFJTOHSKTXGK-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzofuran typically involves the nitration of 3-bromobenzofuran. One common method includes the use of nitric acid (HNO₃) and acetic anhydride (Ac₂O) at temperatures ranging from 20°C to 30°C over a period of 15 hours . This method yields this compound in moderate yields (24-30%).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are less commonly reported.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-amino-2-nitrobenzofuran.

    Reduction: 3-Bromo-2-aminobenzofuran.

    Oxidation: Products vary based on the specific oxidizing conditions.

Scientific Research Applications

3-Bromo-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitrobenzofuran is primarily related to its ability to undergo various chemical transformations. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzofuran ring. This compound can act as a Michael acceptor, participating in nucleophilic addition reactions. The bromine atom also provides a site for further functionalization through substitution reactions .

Comparison with Similar Compounds

    2-Nitrobenzofuran: Lacks the bromine atom, leading to different reactivity and applications.

    3-Nitrobenzofuran: Similar structure but without the bromine atom, affecting its chemical behavior.

    3-Bromo-2-aminobenzofuran:

Uniqueness: 3-Bromo-2-nitrobenzofuran is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns and potential for diverse applications in various fields .

Properties

IUPAC Name

3-bromo-2-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZFJTOHSKTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542582
Record name 3-Bromo-2-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65847-81-6
Record name 3-Bromo-2-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred 80 g. sample of solid 3-bromobenzofuran is added a large excess of dinitrogen tetraoxide. The mixture liquifies within 5 minutes. After 2 hours, the mixture is triturated with ethanol and filtered to provide yellow crystals of 3-bromo-2-nitrobenzofuran. The product is identical to the product of Example 1 according to infrared spectral analysis.
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Synthesis routes and methods II

Procedure details

A 5.0 g. sample of powdered 3-bromobenzofuran on a glass dish is placed next to a container of nitric acid. Sodium nitrite is added periodically to the nitric acid, and the entire experiment is covered with a bell jar. After about 15 minutes the powder becomes an oil. After 12 hours the product is dissolved in hot methanol and slowly crystallized by cooling. Recrystallization from methanol provides yellow crystals of 3-bromo-2-nitrobenzofuran, m.p. 130°-132° C. (lit. 132° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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